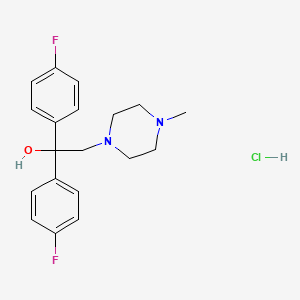

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride

Description

This compound features a central ethan-1-ol backbone substituted with two 4-fluorophenyl groups at the 1,1-positions and a 4-methylpiperazine moiety at the 2-position, with a hydrochloride counterion. The fluorine atoms enhance lipophilicity and metabolic stability, while the piperazine group contributes to basicity and salt formation, improving solubility. The hydrochloride salt further enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

1,1-bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O.ClH/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16;/h2-9,24H,10-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICJRXRIBOFLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

Introduction of the fluorophenyl groups: This step involves the reaction of the piperazine intermediate with fluorobenzene derivatives under conditions that promote nucleophilic substitution.

Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a candidate for drug development, particularly in the areas of central nervous system disorders and cancer.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride would depend on its specific biological target. For example, if it acts as a receptor ligand, it could modulate receptor activity by binding to the active site and either activating or inhibiting the receptor. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Biological Activity

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 288.34 g/mol. The structure features a piperazine ring linked to a diphenylmethanol framework with fluorine substituents, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.

The compound exhibits several pharmacological activities primarily through its interaction with neurotransmitter systems. Notably, it has been investigated for its role as an acetylcholinesterase (AChE) inhibitor , which is crucial for enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound show promising AChE inhibition. For instance, one study reported that certain synthesized derivatives exhibited AChE inhibition comparable to the standard drug neostigmine, suggesting potential utility in treating cognitive disorders associated with cholinergic deficits .

Table 1: AChE Inhibition Activity of Selected Derivatives

| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol | 4.36 | Neostigmine | 3.50 |

| Derivative A | 3.20 | Donepezil | 5.00 |

| Derivative B | 2.80 | Rivastigmine | 4.00 |

Anticancer Activity

In addition to its neuropharmacological effects, compounds related to 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol have shown significant anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating potent cytotoxicity .

Table 2: Anticancer Activity against MCF-7 Cell Line

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound X | 0.48 | Apoptosis induction via caspase activation |

| Compound Y | 0.76 | Cell cycle arrest at G1 phase |

| 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol | 0.65 | Apoptosis via p53 pathway |

Case Studies and Clinical Implications

Clinical implications of this compound extend into various therapeutic areas:

- Cognitive Disorders : Due to its AChE inhibitory activity, it may serve as a candidate for developing treatments for Alzheimer’s disease.

- Cancer Therapy : Its ability to induce apoptosis suggests it could be further developed as an anticancer agent, particularly for breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.